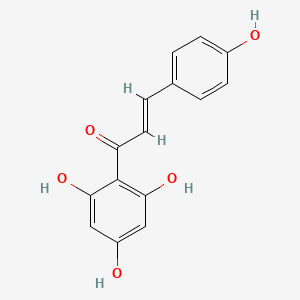
AFX-9901
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AFX-9901 is derived from a natural compound and has potent tumorcidal and anti-angiogenic properties. In pilot human studies it demonstrated efficacy in a variety of solid tumors and had minimal side effects.
Aplicaciones Científicas De Investigación
Nuclear Localization and Transcriptional Activity Regulation
AFX, a Forkhead transcription factor, is regulated through phosphorylation by Protein Kinase B (PKB/Akt). This process alters its subcellular distribution and activity, impacting gene expression and cellular functions. Studies reveal that phosphorylation of AFX by PKB occurs in the nucleus and is essential for its transcriptional activity regulation. It shifts AFX's localization from the nucleus to the cytoplasm, influencing its role in gene expression (Brownawell et al., 2001).
Cell Cycle Regulation and Oncogenic Transformation
AFX-like Forkhead transcription factors, including AFX, play a crucial role in cell-cycle regulation. Their overexpression can cause growth suppression in various cell lines, highlighting their potential impact on oncogenic transformation. This suppression is linked to the cell-cycle inhibitor p27kip1, indicating AFX's involvement in key cellular growth and division processes (Medema et al., 2000).
Role in Acute Leukemias
The AFX gene, which encodes for the AFX protein, is involved in acute leukemias, particularly when fused with the MLL gene. This association provides insights into the genetic mechanisms underlying certain types of leukemia and highlights the significance of AFX in cancer research (Borkhardt et al., 1997).
Genomic Analysis in Skin Cancer
In the context of atypical fibroxanthoma (AFX), a rare skin cancer, genomic analysis has revealed significant mutations and pathways involved in tumor development. This includes mutations in genes like COL11A1 and ERBB4, and pathways like epithelial to mesenchymal transition (EMT). Such studies are crucial for understanding the molecular basis of AFX and developing targeted therapies (Lai et al., 2017).
Propiedades
Fórmula molecular |
C18H18Cl3FN4OS |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
AFX9901; AFX-9901; AFX 9901; ; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


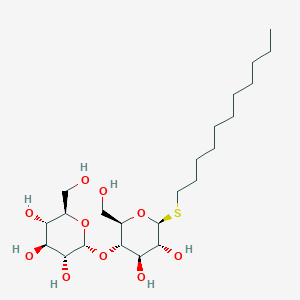
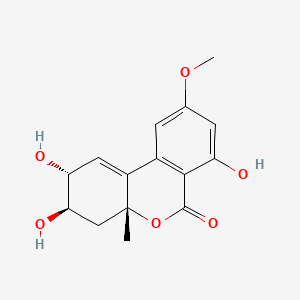

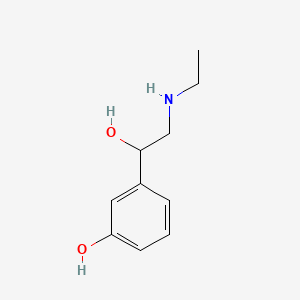


![(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B1149815.png)
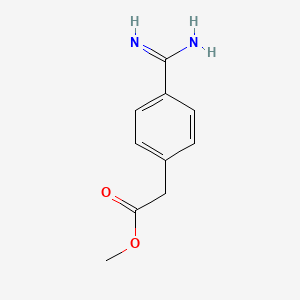
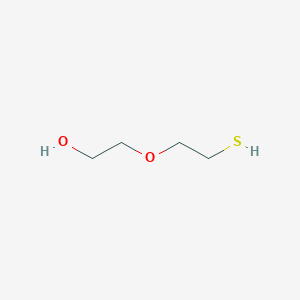
![2-Phenyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1149820.png)
